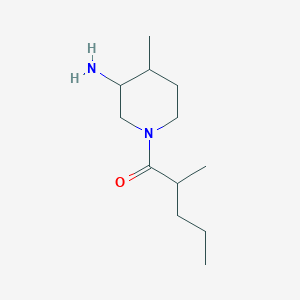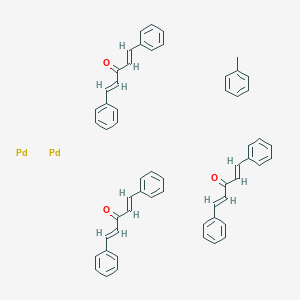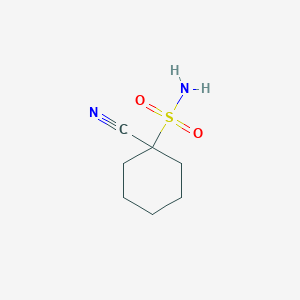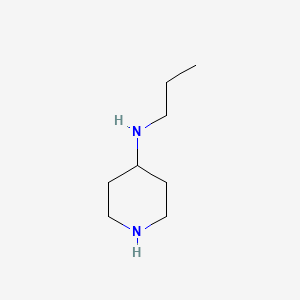
n-Propyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of n-Propyl-4-piperidinamine involves several steps. One common method includes the reaction of 4-piperidone with n-propylamine under specific conditions. Another method involves the reduction of 4-piperidone oxime with hydrogen in the presence of a catalyst . These methods are suitable for large-scale industrial production due to their simplicity and high yield .
Chemical Reactions Analysis
n-Propyl-4-piperidinamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, catalysts, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-piperidone oxime with hydrogen produces this compound .
Scientific Research Applications
n-Propyl-4-piperidinamine has numerous applications in scientific research. It is used in the synthesis of various piperidine derivatives, which are important in the pharmaceutical industry . These derivatives have been studied for their potential biological and pharmacological activities . Additionally, this compound is used in the study of excited state processes, such as the formation of twisted intramolecular charge transfer states .
Mechanism of Action
The mechanism of action of n-Propyl-4-piperidinamine involves its interaction with molecular targets and pathways. For instance, in the study of excited state processes, this compound forms a dark twisted intramolecular charge transfer state from the emissive charge transfer species . This process is influenced by the solvent polarity and viscosity, as well as the temperature .
Comparison with Similar Compounds
n-Propyl-4-piperidinamine can be compared with other piperidine derivatives, such as N-(4-Penten-1-yl)-N-propyl-4-piperidinamine and 1-Propyl-4-piperidinamine . These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific applications and the types of reactions it undergoes.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-propylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-8-3-6-9-7-4-8/h8-10H,2-7H2,1H3 |
InChI Key |
VBTVLOFJPNXSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



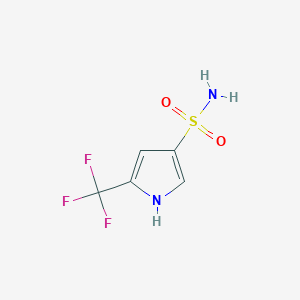
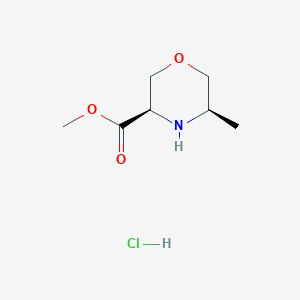
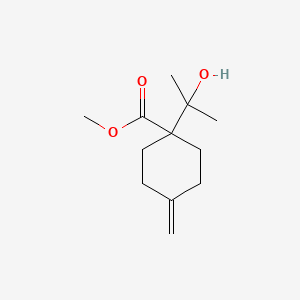
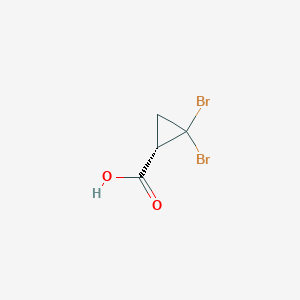

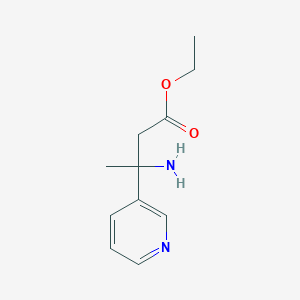
![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)
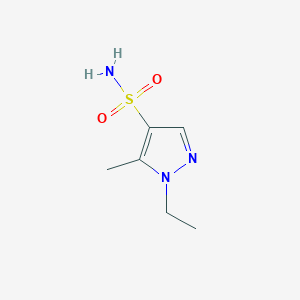
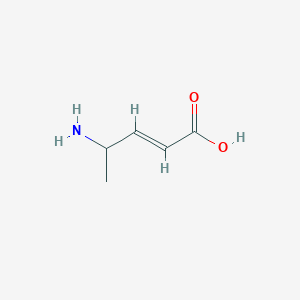
![2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B13518523.png)
